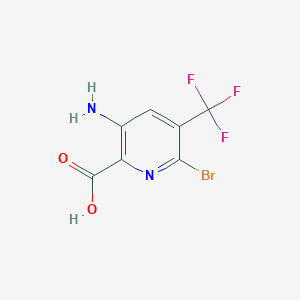

Ácido 3-amino-6-bromo-5-(trifluorometil)picolínico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid has a wide range of scientific research applications:

Mecanismo De Acción

Biochemical Pathways

Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It’s possible that 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid may interact with similar pathways, but further investigation is required to confirm this.

Métodos De Preparación

The synthesis of 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Análisis De Reacciones Químicas

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the bromine or trifluoromethyl groups.

Substitution: The amino and bromine groups can participate in substitution reactions, often using reagents such as halides or nucleophiles.

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction type and conditions but often involve modifications to the functional groups present in the compound.

Comparación Con Compuestos Similares

Similar compounds to 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid include other picolinic acid derivatives and NMDA receptor antagonists. Some examples are:

6-(Trifluoromethyl)picolinic acid: Similar in structure but lacks the amino and bromine groups.

3-Amino-5-bromobenzotrifluoride: Shares the amino and bromine groups but differs in the core structure.

The uniqueness of 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Actividad Biológica

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₄BrF₃N₂O₂ and a molecular weight of 285.02 g/mol. Its structure includes a pyridine ring substituted with an amino group, a bromine atom, and a trifluoromethyl group, which contribute to its chemical reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrF₃N₂O₂ |

| Molecular Weight | 285.02 g/mol |

| Functional Groups | Amino, Bromine, Trifluoromethyl |

| Structure | Picolinic acid derivative |

The biological activity of 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. The compound is believed to influence several cellular processes, including:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Cell Signaling Pathways : Modulation of signaling pathways that affect cell proliferation and apoptosis.

- Gene Expression : Alteration in the expression levels of genes related to inflammation and cellular stress responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid may also exhibit such effects.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.

- Cystic Fibrosis Therapeutics : Preliminary studies suggest that derivatives of picolinic acid can enhance the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), indicating potential applications in cystic fibrosis treatment .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain kinases implicated in cancer progression.

In Vivo Studies

Animal model studies are ongoing to evaluate the pharmacokinetics and pharmacodynamics of 3-amino-6-bromo-5-(trifluoromethyl)picolinic acid. Initial results indicate varying effects based on dosage, with higher doses potentially leading to adverse effects.

Propiedades

IUPAC Name |

3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFXTRXMLUVQKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1N)C(=O)O)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.